BX 430

Descripción general

Descripción

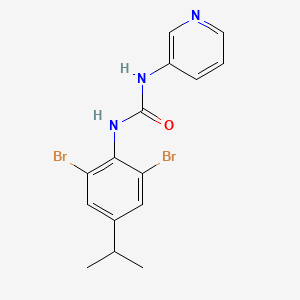

BX 430, también conocido como N-[2,6-dibromo-4-(1-metiletil)fenil]-N’-3-piridinil-urea, es un compuesto orgánico sintético. Es un antagonista alostérico selectivo del receptor purinérgico P2X4, que es un tipo de canal iónico dependiente de ligando. This compound es conocido por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de las funciones del receptor P2X4 y los procesos fisiológicos relacionados .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BX 430 involucra múltiples pasos, comenzando con la preparación del intermedio clave, 2,6-dibromo-4-(1-metiletil)anilina. Este intermedio se hace reaccionar luego con ácido 3-piridincarboxílico para formar el producto final, this compound. Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. La producción industrial también puede incluir el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BX 430 principalmente experimenta reacciones de sustitución debido a la presencia de átomos de bromo en su estructura. Estas reacciones pueden ser facilitadas por nucleófilos, lo que lleva a la formación de varios derivados. Además, this compound puede participar en reacciones de complejación con iones metálicos, formando compuestos de coordinación .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo en solventes polares como DMSO o acetonitrilo, bajo temperaturas suaves a moderadas. Catalizadores como paladio o cobre se pueden utilizar para mejorar la velocidad de reacción y la selectividad .

Productos Principales Formados

Los productos principales formados a partir de las reacciones de this compound dependen de los nucleófilos específicos y las condiciones de reacción utilizadas. Por ejemplo, la reacción de this compound con una amina puede producir un derivado de urea sustituido, mientras que la reacción con un tiol puede producir un derivado de tioéter .

Aplicaciones Científicas De Investigación

Introduction to BX 430

This compound, chemically known as N-[2,6-Dibromo-4-(1-methylethyl)phenyl]- N'-(3-pyridinyl)urea, is a selective allosteric antagonist of the human P2X4 receptor, exhibiting significant potential in various scientific research applications. Its unique properties allow it to selectively modulate purinergic signaling pathways, making it a valuable tool in pharmacological studies and therapeutic investigations.

Pharmacological Research

This compound serves as a critical compound in studying the role of P2X4 receptors in various physiological and pathological processes. Its ability to selectively inhibit these receptors allows researchers to dissect the contributions of purinergic signaling in:

- Neurological Disorders : Studies have indicated that P2X4 receptors play a role in neuroinflammation and pain signaling. This compound has been utilized to explore its effects on pain models and neurodegenerative diseases .

- Cardiovascular Research : The modulation of P2X4 receptors has implications for cardiovascular health, particularly in understanding how ATP influences vascular tone and heart function. This compound's antagonistic properties enable detailed investigations into these mechanisms .

Cellular and Molecular Biology

This compound has been instrumental in cellular assays aimed at understanding receptor dynamics:

- Calcium Signaling Studies : The compound is used to investigate intracellular calcium mobilization following purinergic receptor activation. This is crucial for elucidating the signaling pathways involved in cellular responses to ATP .

- Receptor Expression Studies : this compound aids in characterizing the expression patterns of P2X4 receptors across different cell types, providing insights into their functional roles in various tissues .

Therapeutic Investigations

The therapeutic potential of this compound is being explored in various contexts:

- Pain Management : Given its role in modulating pain pathways, this compound is being studied as a potential therapeutic agent for chronic pain conditions .

- Inflammation Control : Research indicates that P2X4 receptor antagonism may help reduce inflammation, making this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have utilized this compound to reveal insights into its pharmacological effects:

- Study on Neuropathic Pain : A study demonstrated that administration of this compound significantly reduced pain behaviors in animal models of neuropathy, suggesting its efficacy as a pain management agent .

- Investigations into Neuroinflammation : In models of neuroinflammation, this compound was shown to attenuate inflammatory responses, highlighting its potential role in managing neurodegenerative diseases associated with inflammation .

Table 1: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 41.31 | 100 |

| Ethanol | 41.31 | 100 |

Table 2: Preparation of Stock Solutions

| Concentration | Volume (mL) for Different Masses |

|---|---|

| 1 mg | |

| 1 mM | 2.42 |

| 5 mM | 0.48 |

| 10 mM | 0.24 |

| 50 mM | 0.05 |

Mecanismo De Acción

BX 430 ejerce sus efectos uniéndose no competitivamente a un sitio alostérico extracelular en el receptor P2X4. Esta unión inhibe la actividad del receptor al prevenir los cambios conformacionales necesarios para la apertura del canal iónico. Los objetivos moleculares de this compound incluyen el receptor P2X4 humano, así como los receptores P2X4 de otras especies como el pez cebra. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la entrada de calcio inducida por ATP y la permeabilización de la membrana .

Comparación Con Compuestos Similares

BX 430 es único en su alta selectividad y potencia para el receptor P2X4. Los compuestos similares incluyen:

BAY-1797: Un potente antagonista del receptor P2X4 con un mecanismo de acción diferente al de this compound.

Estos compuestos resaltan la singularidad de this compound en términos de su selectividad y eficacia para dirigirse al receptor P2X4.

Actividad Biológica

BX 430 is a selective allosteric antagonist of the P2X4 receptor, a member of the purinergic receptor family that plays a significant role in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic applications, particularly in modulating pain, inflammation, and other conditions associated with P2X4 receptor activity.

This compound operates primarily as an allosteric modulator, exhibiting a half-maximal inhibitory concentration (IC50) of 0.54 μM for the human P2X4 receptor. It demonstrates over ten-fold selectivity for P2X4 compared to other P2X receptors (P2X1, P2X2) . This selectivity is crucial as it minimizes off-target effects, enhancing its potential as a therapeutic agent.

Pharmacological Effects

Research indicates that this compound can influence various biological processes:

- Pain Modulation : By antagonizing the P2X4 receptor, this compound may reduce nociceptive signaling pathways, thus potentially alleviating pain.

- Inflammation : The compound's modulation of purinergic signaling suggests a role in reducing inflammatory responses, which could be beneficial in conditions like arthritis or chronic pain syndromes.

- Neuroprotection : There is emerging evidence that P2X4 receptors are involved in neuroinflammatory processes, positioning this compound as a candidate for neuroprotective strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In cell culture experiments, this compound demonstrated significant inhibition of ATP-induced calcium influx in neurons expressing P2X4 receptors. This effect was correlated with reduced neuronal excitability and lower levels of pro-inflammatory cytokines .

- Animal Models : In rodent models of neuropathic pain, administration of this compound resulted in reduced pain behaviors compared to control groups. This was associated with decreased expression of P2X4 receptors in spinal cord tissues .

- Comparative Studies : A comparative analysis of various P2X antagonists highlighted this compound's superior selectivity and potency against P2X4 receptors. This study emphasized its potential advantages over non-selective antagonists in clinical applications .

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| IC50 (P2X4 receptor) | 0.54 μM |

| Selectivity | >10-fold for P2X4 over P2X1 and P2X2 |

| Pain Modulation Efficacy | Significant reduction in pain behaviors in animal models |

| Inflammatory Response | Decreased pro-inflammatory cytokines in vitro |

Propiedades

IUPAC Name |

1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNKIJKRXKPQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.